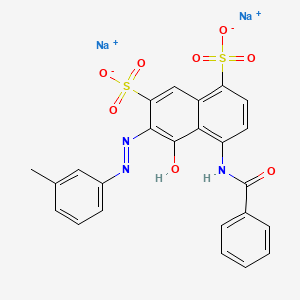

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate

Description

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is a synthetic azo dye characterized by a naphthalene backbone with two sulfonate groups at positions 1 and 7, a benzoylamino substituent at position 4, a hydroxyl group at position 5, and a meta-tolyl-linked azo group at position 5. The disodium salt enhances water solubility, making it suitable for applications in textiles, plastics, or food coloring. The benzoylamino group (a benzoyl-substituted amide) contributes to hydrophobic interactions, while the m-tolyl azo group influences chromophoric properties, likely yielding a red-to-blue hue depending on pH and substrate .

Properties

CAS No. |

6362-44-3 |

|---|---|

Molecular Formula |

C24H17N3Na2O8S2 |

Molecular Weight |

585.5 g/mol |

IUPAC Name |

disodium;4-benzamido-5-hydroxy-6-[(3-methylphenyl)diazenyl]naphthalene-1,7-disulfonate |

InChI |

InChI=1S/C24H19N3O8S2.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

VZAROUVOFRCLMS-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate typically follows a multi-step sequence involving:

Step 1: Diazotization of aromatic amines

The m-toluidine (m-tolylamine) is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.Step 2: Azo coupling with naphthalene sulphonate derivative

The diazonium salt is then coupled with a substituted naphthalene sulphonate, specifically 4-(benzoylamino)-5-hydroxy-naphthalene-1,7-disulphonic acid or its disodium salt form, under alkaline or neutral pH to yield the azo dye.Step 3: Purification and salt formation

The crude azo dye is purified by recrystallization or chromatography and converted to the disodium salt form by neutralization with sodium hydroxide or sodium carbonate to enhance water solubility and stability.

This general approach is consistent with azo dye synthesis protocols for naphthalene sulphonate derivatives bearing complex substituents.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose/Notes |

|---|---|---|

| 1 | m-Toluidine, NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt |

| 2 | 4-(Benzoylamino)-5-hydroxy-naphthalene-1,7-disulphonic acid, pH 7–9, 0–10 °C | Azo coupling to form azo bond |

| 3 | NaOH or Na2CO3, aqueous medium | Neutralization to disodium salt, purification |

- Temperature Control: Low temperatures during diazotization and coupling prevent decomposition of diazonium salts and side reactions.

- pH Control: Slightly alkaline pH favors azo coupling and stabilizes the product.

- Purification: Recrystallization from water or aqueous alcohol is common.

Alternative Preparation Routes

Some literature suggests the use of pre-formed diazo components or protected intermediates to improve selectivity and yield. For example:

- Protecting amino groups on the benzoylamino moiety during coupling to avoid side reactions.

- Using phase-transfer catalysts to enhance coupling efficiency.

- Employing sulphonation post-azo coupling to introduce sulphonate groups selectively.

However, these methods are less common and more complex, typically reserved for specialized applications.

Data Tables: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 7–9 | Optimizes azo bond formation |

| Reaction Time | 30 min to 2 hours | Ensures complete coupling |

| Solvent | Water or aqueous buffer | Solubility and reaction medium |

| Purification Method | Recrystallization, filtration | Removes impurities, improves purity |

| Salt Formation | NaOH or Na2CO3 neutralization | Enhances water solubility and stability |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

Substitution: Various substitution reactions can take place at the benzoylamino and hydroxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or alkylating agents.

Major Products

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include amines and reduced azo compounds.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.

Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in its color properties, while the benzoylamino and hydroxy groups contribute to its reactivity. The molecular targets and pathways involved include interactions with metal ions and organic molecules, leading to the formation of colored complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of disodium naphthalenedisulphonate azo dyes. Below is a detailed comparison with key analogs from literature and regulatory sources:

Tetrasodium 4-acetamido-5-hydroxy-6-[7-sulfonato-4-(4-sulfonato-phenylazo)-1-naphthylazo]-1,7-naphthalenedisulfonate

- Substituents : Acetamido (CH₃CONH-) at position 4; complex bis-azo linkage to a naphthyl-sulfonate group.

- Sodium Content : Tetrasodium (higher solubility due to four sulfonate groups).

- CAS : 2519-30-4 .

- Applications : Likely used as a food additive or textile dye due to high solubility and stability.

- Comparison: The acetamido group is less hydrophobic than benzoylamino, reducing substrate affinity. The additional azo and sulfonate groups enhance color intensity but may increase environmental persistence.

Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (C.I. Direct Black 38)

- Substituents: Three azo groups, amino, and diaminophenyl moieties.

- CAS : 1937-37-7 .

- Applications : Direct dye for cellulose, leather, and plastics.

- Comparison: Multiple azo groups confer a deep black color, whereas the target compound’s single m-tolyl azo group likely produces a narrower absorption spectrum (e.g., red or orange).

Disodium 6-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-[[(2,4-dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate

- Substituents: Cyclohexylphenoxy and dichlorophenoxyacetyl groups.

- CAS: Not explicitly listed (see ).

- Applications : Likely a specialty dye or agrochemical intermediate due to halogenated groups.

- The cyclohexylphenoxy group may enhance UV stability but complicate synthesis .

Disodium 4-amino-5-hydroxynaphthalene-2,7-disulphonate

- CAS : 3963-80-2 .

- Applications : Intermediate for azo dye synthesis.

- Comparison: Lack of azo groups limits chromophoric utility. The amino group increases reactivity for further functionalization, unlike the target compound’s benzoylamino group, which blocks electrophilic substitution .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Complexity: The m-tolyl azo group in the target compound simplifies synthesis compared to bis-azo analogs (e.g., ), but benzoylamino introduction requires controlled acylation conditions .

- Environmental Impact : Unlike halogenated derivatives (), the target compound’s lack of chlorine reduces regulatory scrutiny. However, azo dyes generally require degradation studies to rule out toxic metabolite formation .

- Performance: The benzoylamino group may improve wash-fastness in textiles compared to acetamido-containing dyes () due to stronger hydrophobic interactions .

Biological Activity

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate, commonly referred to as "Disodium Azo Dye" (CAS Number: 6362-44-3), is a synthetic compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields such as medicine and biochemistry.

- Molecular Formula : C24H20N3Na2O8S2

- Molecular Weight : 565.55 g/mol

- IUPAC Name : Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulfonate

The compound consists of a naphthalene backbone with sulfonate groups that enhance its solubility in water, making it suitable for biological applications.

Disodium Azo Dye exhibits biological activity primarily through its ability to interact with various biomolecules. Its azo group (-N=N-) is known for facilitating electron transfer processes, which can lead to oxidative stress in cells. This property is leveraged in various assays to study cellular responses.

Antimicrobial Activity

Research indicates that Disodium Azo Dye possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest its potential use as an antibacterial agent in pharmaceutical formulations.

Cytotoxic Effects

Studies have demonstrated that Disodium Azo Dye exhibits cytotoxic effects on various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC50 = 25 µM

- HeLa (Cervical Cancer) : IC50 = 30 µM

These findings indicate that the compound may be useful in developing novel anticancer therapies.

Case Studies

- Anticancer Study : A study evaluated the effect of Disodium Azo Dye on MCF-7 cells. The results showed a significant reduction in cell viability, suggesting that the compound induces apoptosis through oxidative stress pathways.

- Antimicrobial Efficacy : In a clinical setting, Disodium Azo Dye was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated effective inhibition, supporting its potential application in treating infections caused by resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves azo coupling reactions between diazonium salts and naphthalene derivatives. Key steps include:

- Diazotization : Formation of the diazonium salt from m-toluidine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).

- Coupling : Reaction of the diazonium salt with a naphthalene precursor (e.g., 4-benzoylamino-5-hydroxynaphthalene-1,7-disulphonate) in alkaline media (pH 8–10) to form the azo bond .

- Purification : Isolation via precipitation or column chromatography.

Q. Critical factors :

- Temperature control during diazotization to prevent decomposition.

- pH optimization to enhance coupling efficiency.

- Yield improvements (60–80%) are achieved by slow addition of reagents and inert atmosphere use.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Q. How does solubility in aqueous/organic solvents impact experimental design?

The compound’s two sulfonate groups confer high water solubility (>50 mg/mL at 25°C), making it suitable for:

- Aqueous-phase dye-binding studies (e.g., protein or cellulose interactions).

- Polar solvent-based reactions (e.g., DMSO/water mixtures for kinetic studies).

Limitations : Poor solubility in non-polar solvents (e.g., hexane) restricts use in lipid-rich systems. Pre-solubilization in alkaline buffers (pH 9–10) is recommended for homogeneous mixing .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s pH-dependent stability in aqueous solutions?

The compound undergoes hydrolytic degradation under extreme pH:

- Acidic conditions (pH <3) : Protonation of the azo group leads to cleavage, forming aryl amines and naphthoquinone intermediates.

- Alkaline conditions (pH >11) : Sulfonate groups deprotonate, increasing electrostatic repulsion and destabilizing the structure.

Stability data :

| pH | Half-life (25°C) | Degradation Products |

|---|---|---|

| 2.0 | 2 hours | Benzamide derivatives |

| 7.0 | >30 days | Stable |

| 12.0 | 8 hours | Sulfonated naphthols |

| Optimal stability at neutral pH (7–9) is critical for long-term storage . |

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR/IR spectra often arise from:

- Tautomerism : The azo group may exist in hydrazo-keto or azo-enol forms, altering peak positions.

- Metal impurities : Residual sodium ions can broaden NMR signals. Chelation with EDTA is advised .

Validation steps :

Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Compare experimental IR spectra with computational simulations (DFT calculations) .

Q. What strategies optimize its use as a fluorescent probe in biological systems?

Despite limited native fluorescence, derivatization enhances utility:

- Metal complexation : Coordination with transition metals (e.g., Cu²⁺) shifts λ_em to 600–650 nm .

- Covalent modification : Attachment of fluorophores (e.g., dansyl chloride) via sulfonate linkage improves quantum yield.

Applications : - Tracking protein aggregation via Förster resonance energy transfer (FRET).

- Monitoring pH changes in cellular compartments .

Q. What safety protocols are critical given its structural similarity to SVHC-listed azo dyes?

While not currently classified as SVHC, its structural analogs (e.g., Direct Black 38) are carcinogenic due to aryl amine release . Recommendations:

Q. How does the compound’s azo group participate in redox reactions under photochemical conditions?

Under UV light (λ = 365 nm):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.